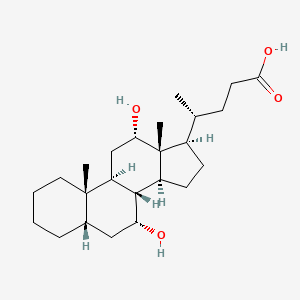
Isodeoxycholic acid
描述
It is a naturally occurring compound with significant roles in liver biochemistry and choleresis . This compound is known for its effects on bile flow and liver function, making it a subject of interest in various scientific research fields.
作用机制
异脱氧胆酸通过多种机制发挥其作用:
胆汁分泌作用: 它刺激胆汁分泌,有助于脂肪的消化和吸收。
肝脏生化: 它影响参与胆汁酸代谢的肝脏酶和途径。
肠道菌群: 它影响肠道菌群的组成和功能,进而影响整体健康。
类似化合物:
熊去氧胆酸: 异脱氧胆酸的差向异构体,具有类似的胆汁分泌作用,但分子构型不同。
鹅去氧胆酸: 另一种胆汁酸,具有类似的功能,但对人体的耐受性和作用不同。
生化分析
Biochemical Properties
Isodeoxycholic acid is involved in several biochemical reactions, particularly those related to bile acid metabolism. It has a greater critical micelle concentration than deoxycholic acid, indicating reduced detergent activity . This compound interacts with various enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, it inhibits spore germination induced by taurocholic acid in several Clostridium difficile strains and decreases the cytotoxicity of Clostridium difficile culture supernatants to Vero cells . These interactions highlight the compound’s role in modulating microbial activity and maintaining gut health.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to have choleretic effects, promoting bile flow and improving liver biochemistry . Additionally, it affects the growth of gut commensal bacteria species, indicating its role in maintaining gut microbiota balance .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. This compound inhibits the growth of certain gut bacteria by reducing their detergent activity . It also undergoes epimerization to form ursodeoxycholic acid, which has therapeutic effects in liver diseases . These molecular interactions underscore the compound’s role in maintaining liver and gut health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be stored at -20°C for up to three years in its powdered form . In in vitro and in vivo studies, this compound has demonstrated consistent effects on bile flow and liver biochemistry over extended periods . These findings highlight the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound promotes bile flow and improves liver function without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of careful dose management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including bile acid synthesis and metabolism. It is formed via the epimerization of deoxycholic acid by intestinal bacteria . The compound interacts with enzymes such as 7α-hydroxylase and 12α-hydroxylase, which are involved in bile acid synthesis . These interactions influence metabolic flux and metabolite levels, contributing to the regulation of bile acid homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily transported via the enterohepatic circulation, where it is reabsorbed in the ileum and returned to the liver . The compound’s localization and accumulation in the liver and gut are critical for its biological activity and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the liver and gut, where it exerts its choleretic and microbiota-modulating effects . Post-translational modifications and targeting signals direct this compound to specific cellular compartments, ensuring its precise action within the cells .
准备方法
合成路线和反应条件: 异脱氧胆酸可以通过肠道细菌对脱氧胆酸的差向异构化合成 。该过程涉及特定的反应条件,促进脱氧胆酸转化为异脱氧胆酸。
工业生产方法: 虽然详细的工业生产方法没有广泛记录,但异脱氧胆酸的合成通常涉及在特定条件下进行受控化学反应,以确保高纯度和产率 。
化学反应分析
反应类型: 异脱氧胆酸会发生各种化学反应,包括:
还原: 该反应涉及去除氧或添加氢,导致形成还原产物。
取代: 该反应涉及用另一个官能团取代一个官能团,通常使用特定的试剂和条件。
常见试剂和条件:
氧化: 常见试剂包括高锰酸钾和三氧化铬。
还原: 常见试剂包括氢化锂铝和硼氢化钠。
取代: 常见试剂包括卤素和亲核试剂,在特定条件下。
主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会产生酮或醇,而还原可能会产生烷烃或醇。
科学研究应用
异脱氧胆酸具有广泛的科学研究应用,包括:
化学: 它被用作研究胆汁酸及其衍生物的参考化合物。
生物学: 它在研究胆汁酸对肠道菌群和肝脏功能的影响方面发挥作用。
医学: 它正在研究其对肝脏疾病的潜在治疗作用及其在胆汁流量调节中的作用。
工业: 它用于生产药物和作为生化研究工具。
相似化合物的比较
Ursodeoxycholic Acid: An epimer of isodeoxycholic acid with similar choleretic effects but different molecular configurations.
Chenodeoxycholic Acid: Another bile acid with similar functions but different tolerability and effects in humans.
Uniqueness: this compound is unique due to its specific epimeric structure, which gives it distinct biochemical properties and effects compared to other bile acids .
属性
IUPAC Name |
(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAAZIHTDCFJX-QLEQUTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315756 | |
| Record name | Isodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-17-6 | |
| Record name | Isodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 7,12-dihydroxy-, (5beta,7alpha,12alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodeoxycholic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TXX676B9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






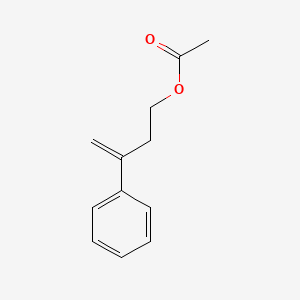
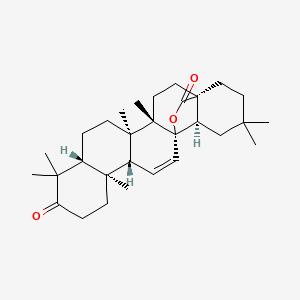
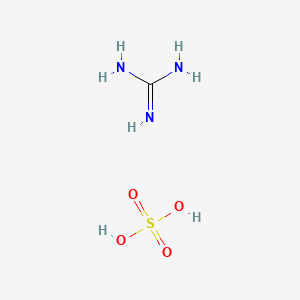
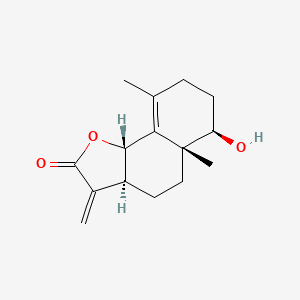


![2-[2-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1214480.png)
![N-[2-(3-acetamidophenyl)-3H-benzimidazol-5-yl]acetamide](/img/structure/B1214483.png)
![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)
![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
